molecular formula C18H18O5 B8019869 (2S)-4',5,7-Trimethoxyflavanone

(2S)-4',5,7-Trimethoxyflavanone

Cat. No. B8019869
M. Wt: 314.3 g/mol
InChI Key: MQFSCAHSIUPLSB-HNNXBMFYSA-N
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Description

(2S)-4',5,7-Trimethoxyflavanone is a natural product found in Dahlia tenuicaulis, Bauhinia variegata, and Goniothalamus gardneri with data available.

Scientific Research Applications

  • Photoreactive Properties: 5,7,4′-Trimethoxyflavanone exhibits relative inertness to photolysis in benzene, but yields a complex mixture of products in 2-propanol, indicating its potential in photoreaction studies (Nakashima, Okamoto, & Matsuura, 1976).

  • Biological Screening: The compound 4′-hydroxy-5,6,7-trimethoxyflavanone, closely related to (2S)-4',5,7-Trimethoxyflavanone, has been prepared and tested in biological assays, suggesting its application in endocrine screening (Stout, Reich, & Huffman, 1964).

  • Novel Compounds and Cytotoxicity: Research on flavanone derivatives, including (2S)-5'-hydroxy-7,3',4'-trimethoxyflavanone, has revealed their cytotoxicity against certain cell lines, highlighting potential applications in cancer research (Chen, Lee, Duh, & Chen, 2005).

  • Antimycobacterial Activity: Similar flavanones, such as 4′-hydroxy-5,6,7-trimethoxyflavanone, have been isolated and identified to exhibit moderate antimycobacterial activity, suggesting possible applications in treating bacterial infections (Suksamrarn et al., 2004).

  • Synthesis and Biological Assessments: The synthesis of methoxylated flavanones, including derivatives related to (2S)-4',5,7-Trimethoxyflavanone, has been studied for their potential biological activities like antioxidant, anticholinesterase, antibacterial, and antitumor properties (Rosa et al., 2019).

  • Antiproliferative Activities: Methoxylated flavonoids, including variants of (2S)-4',5,7-Trimethoxyflavanone, have demonstrated significant antiproliferative effects against various human tumor cell lines, emphasizing their potential in cancer treatment (Seito et al., 2011).

  • Novel Isoflavanone and Cytotoxicity: A new isoflavanone structurally similar to (2S)-4',5,7-Trimethoxyflavanone exhibited cytotoxic activity against human cancer cell lines, supporting its potential application in cancer research (Thien et al., 2019).

properties

IUPAC Name

(2S)-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFSCAHSIUPLSB-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5,7-Dimethoxy-2-(4-methoxyphenyl)chroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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